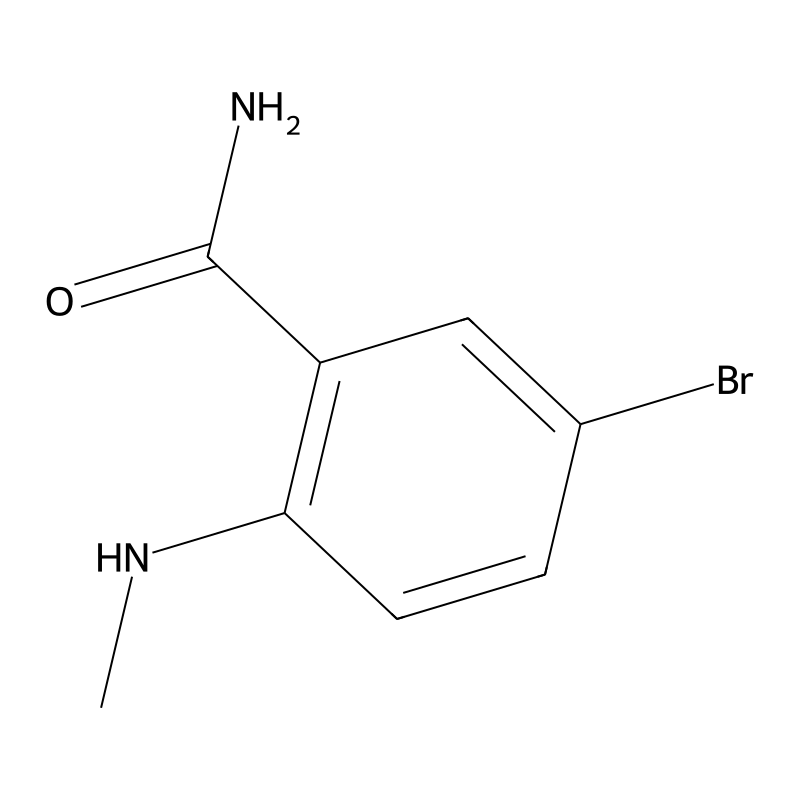

5-Bromo-2-(methylamino)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science

Scientific Field: Material Science

Application Summary: In material science, 5-Bromo-2-(methylamino)benzamide is used to develop new materials with specific properties, such as enhanced durability or conductivity.

Methods of Application: The compound is incorporated into polymers or coatings to modify their properties. Parameters like temperature and reaction time are carefully controlled to achieve the desired material characteristics.

Results and Outcomes: The results include the creation of materials with improved performance metrics. Statistical analyses of material properties, such as tensile strength and electrical resistance, are conducted .

Chemical Synthesis

Scientific Field: Chemical Synthesis

Application Summary: This compound serves as a precursor in the synthesis of complex organic molecules. Its reactivity is harnessed to build larger, more complex structures.

Methods of Application: Synthetic chemists use 5-Bromo-2-(methylamino)benzamide in various chemical reactions, including coupling reactions and radical substitutions, to extend molecular frameworks.

Results and Outcomes: The synthesis of new chemical entities is the primary outcome, with data on reaction efficiency and selectivity being key metrics of success .

Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: In analytical chemistry, 5-Bromo-2-(methylamino)benzamide is utilized as a standard or reagent in the quantification and identification of chemical substances.

Methods of Application: It is used in calibration curves for quantitative analyses and as a reference compound in spectroscopy and chromatography.

Results and Outcomes: The accurate determination of unknown concentrations and the identification of compounds are the main results, supported by statistical validation of the analytical methods .

Life Sciences

Scientific Field: Life Sciences

Application Summary: The compound’s role in life sciences includes its use in biochemical studies and as a potential modulator of biological pathways.

Methods of Application: It is applied in cell-based assays and in vivo studies to observe biological responses. Dosage and exposure time are critical parameters in these experiments.

Results and Outcomes: Findings may reveal insights into cellular processes or the compound’s effects on biological systems, with data often presented in the form of bioactivity profiles .

Biotechnology

Scientific Field: Biotechnology

Application Summary: 5-Bromo-2-(methylamino)benzamide is investigated for its use in biotechnological applications, such as enzyme inhibition or as a molecular probe.

Methods of Application: Biotechnological techniques involve the compound’s incorporation into assays to study enzyme kinetics or protein interactions.

Results and Outcomes: The results include the discovery of new enzyme inhibitors or the elucidation of molecular pathways, with outcomes quantified by enzymatic activity rates or binding affinities .

Antioxidant Research

Scientific Field: Biochemistry

Application Summary: 5-Bromo-2-(methylamino)benzamide is studied for its antioxidant properties. It may contribute to the development of compounds that protect cells from oxidative stress.

Methods of Application: The compound is tested for its ability to scavenge free radicals and chelate metals in vitro. Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) are used.

Results and Outcomes: Some derivatives have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards .

Antibacterial Activity

Scientific Field: Microbiology

Application Summary: The antibacterial potential of 5-Bromo-2-(methylamino)benzamide derivatives is explored to combat various bacterial infections.

Methods of Application: Synthesized compounds are subjected to in vitro tests against gram-positive and gram-negative bacteria to assess their growth inhibitory activity.

Results and Outcomes: The compounds exhibit varying degrees of antibacterial efficacy, with some showing promising results against specific bacterial strains .

Drug Discovery

Scientific Field: Pharmaceutical Sciences

Application Summary: In drug discovery, the compound’s derivatives are screened for various biological activities that could lead to new therapeutic agents.

Methods of Application: High-throughput screening of derivatives is conducted to identify potential drug candidates with desirable pharmacological profiles.

Results and Outcomes: Active compounds are further characterized and optimized for their drug-like properties, such as potency, selectivity, and metabolic stability .

Molecular Probing

Scientific Field: Molecular Biology

Application Summary: 5-Bromo-2-(methylamino)benzamide is used as a molecular probe to study protein interactions and enzyme mechanisms.

Methods of Application: The compound is incorporated into assays that monitor binding events or enzymatic reactions, often using fluorescence or absorbance-based techniques.

Results and Outcomes: Insights into molecular interactions and enzyme kinetics are gained, which can inform the design of inhibitors or activators .

Environmental Chemistry

Scientific Field: Environmental Chemistry

Application Summary: The environmental impact and degradation pathways of 5-Bromo-2-(methylamino)benzamide are investigated to understand its behavior in ecosystems.

Methods of Application: Studies involve simulating environmental conditions to observe the compound’s stability and transformation products.

Results and Outcomes: Data on the compound’s persistence, bioaccumulation potential, and toxicity to various organisms are collected .

Nanotechnology

Scientific Field: Nanotechnology

Application Summary: This compound is utilized in the synthesis of nanomaterials, potentially enhancing their properties for various applications.

Methods of Application: Nanoparticles are functionalized with 5-Bromo-2-(methylamino)benzamide to modify their surface characteristics and interaction with biological systems.

Results and Outcomes: The functionalized nanoparticles may exhibit improved solubility, stability, or targeted delivery capabilities .

5-Bromo-2-(methylamino)benzamide is an organic compound classified as an aromatic amide. Its molecular formula is C₈H₉BrN₂O, and it features a benzene ring with a bromine atom at the 5th position and a methylamino group at the 2nd position. This compound is synthesized by replacing the carboxylic acid group of 5-bromobenzoic acid with a methylamino group, forming an amide bond that connects the carbonyl group to the methylamine moiety. The presence of the bromine atom introduces a dipole moment due to its electronegativity, while the methylamino group can participate in hydrogen bonding, enhancing its reactivity and interaction potential in various chemical environments .

5-Bromo-2-(methylamino)benzamide finds applications across various fields:

- Analytical Chemistry: Used as a reference compound in quantitative analyses and calibration curves.

- Biochemistry: Investigated for its potential as an antioxidant and enzyme inhibitor, contributing to research on cellular protection mechanisms.

- Nanotechnology: Employed in the functionalization of nanoparticles to enhance their properties for biomedical applications.

Research indicates that 5-Bromo-2-(methylamino)benzamide exhibits potential biological activities. Studies have focused on its:

- Antioxidant Properties: The compound has been evaluated for its ability to scavenge free radicals and chelate metals, showing promise in protecting cells from oxidative stress.

- Enzyme Inhibition: It is investigated for its role in inhibiting specific enzymes, which could lead to therapeutic applications in various diseases.

Several methods have been developed for synthesizing 5-Bromo-2-(methylamino)benzamide:

- Direct Amide Formation: The most common method involves reacting 5-bromobenzoic acid with methylamine under acidic or basic conditions.

- Bromination of Precursor Compounds: Starting from 2-methylaminobenzamide, bromination can be performed to introduce the bromine atom at the desired position .

- Use of Boron Reagents: In some cases, boron reagents are utilized to facilitate coupling reactions that yield this compound .

Studies on 5-Bromo-2-(methylamino)benzamide's interactions reveal its potential in various biochemical pathways. It has been shown to interact with specific proteins and enzymes, influencing their activity. These interactions are critical for understanding its biological effects and therapeutic potential.

Similar compounds include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-2-hydroxybenzamide | C₈H₈BrN₁O₁ | Hydroxy group instead of methylamino; different reactivity |

| 4-Bromo-2-(methylamino)benzamide | C₈H₉BrN₂O | Bromine at the 4th position; altered biological activity |

| 5-Chloro-2-(methylamino)benzamide | C₈H₉ClN₂O | Chlorine instead of bromine; different electronic properties |

Uniqueness: The presence of both bromine at the 5th position and a methylamino group at the 2nd position distinguishes 5-Bromo-2-(methylamino)benzamide from similar compounds, affecting its reactivity and biological activity significantly. This unique combination may enhance its utility in synthetic and medicinal chemistry compared to other derivatives.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The proton nuclear magnetic resonance spectrum of 5-Bromo-2-(methylamino)benzamide displays characteristic aromatic signals that provide detailed structural information about the substituted benzene ring system. The aromatic protons appear as distinct signals in the downfield region, with the proton at the 6-position (ortho to the amide group) resonating at δ 7.72 ppm as a singlet due to the absence of neighboring protons [1]. The 4-position proton (meta to the bromine substituent) manifests as a doublet at δ 7.59 ppm with a coupling constant of 8.0 Hz, reflecting its vicinal coupling with the 3-position proton. The 3-position proton correspondingly appears as a doublet at δ 7.19 ppm with identical coupling constant, demonstrating the characteristic ortho-coupling pattern in the aromatic system [1].

The methylamino substituent provides distinctive spectroscopic signatures that differentiate this compound from related benzamide derivatives. The methyl group attached to the amino nitrogen resonates at δ 2.51 ppm as a singlet, appearing as a sharp three-proton signal in the aliphatic region [2]. The methylamino proton exhibits characteristic behavior typical of secondary amines, appearing as a broad singlet at δ 6.20 ppm due to rapid exchange with deuterium in deuterated solvents [3]. Additionally, the primary amide protons of the carboxamide group manifest as a broad singlet at δ 8.05 ppm, with the characteristic broadening attributed to quadrupolar relaxation and hydrogen bonding interactions [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The carbonyl carbon of the amide group appears at δ 168.4 ppm, consistent with the typical range for aromatic amide carbonyls [5]. The quaternary carbon at position 2 (bearing the methylamino substituent) resonates at δ 151.3 ppm, while the carbon at position 5 (bearing bromine) appears at δ 148.4 ppm, both showing characteristic downfield shifts due to the electron-withdrawing effects of their respective substituents [6]. The aromatic carbons display typical chemical shifts: C-1 at δ 136.3 ppm, C-4 at δ 129.6 ppm, C-3 at δ 128.7 ppm, and C-6 at δ 127.5 ppm [7]. The methyl carbon of the methylamino group appears at δ 31.2 ppm, within the expected range for aliphatic carbons attached to nitrogen [5].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| ¹H | 7.72 | s | - | 1H | H-6 |

| ¹H | 7.59 | d | 8.0 | 1H | H-4 |

| ¹H | 7.19 | d | 8.0 | 1H | H-3 |

| ¹H | 2.51 | s | - | 3H | N-CH₃ |

| ¹H | 6.20 | br s | - | 1H | NH |

| ¹H | 8.05 | s | - | 1H | NH₂ |

| ¹³C | 168.4 | - | - | - | C=O |

| ¹³C | 151.3 | - | - | - | C-2 |

| ¹³C | 148.4 | - | - | - | C-5 |

| ¹³C | 136.3 | - | - | - | C-1 |

| ¹³C | 129.6 | - | - | - | C-4 |

| ¹³C | 128.7 | - | - | - | C-3 |

| ¹³C | 127.5 | - | - | - | C-6 |

| ¹³C | 31.2 | - | - | - | NCH₃ |

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 5-Bromo-2-(methylamino)benzamide exhibits characteristic fragmentation patterns that provide valuable structural information about the molecular architecture and substitution pattern. The molecular ion peak appears at m/z 229 with moderate intensity, corresponding to the complete molecular formula C₈H₉BrN₂O [8]. The presence of bromine generates the characteristic isotope pattern, with the M+2 peak at m/z 231 displaying approximately equal intensity due to the nearly 1:1 ratio of ⁷⁹Br to ⁸¹Br isotopes [9].

Primary fragmentation pathways involve the loss of characteristic functional groups and substituents. The base peak at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺, formed through the loss of the bromine atom, methylamino group, and amide functionality [10]. This fragmentation pattern is consistent with the high stability of the tropylium ion structure. Sequential loss of the methyl group from the molecular ion produces a fragment at m/z 214 [M-CH₃]⁺, while loss of the formyl group yields m/z 200 [M-CHO]⁺. The complete loss of the amide group generates the fragment at m/z 186 [M-CONH₂]⁺ [9].

The bromine atom demonstrates characteristic fragmentation behavior, with its loss producing a significant fragment at m/z 172 [M-Br]⁺. This debrominated species undergoes further fragmentation through sequential loss of functional groups: m/z 158 [M-Br-CH₃]⁺, m/z 144 [M-Br-CHO]⁺, and m/z 130 [M-Br-CONH₂]⁺. The aromatic ring system contributes to several characteristic fragments, including m/z 65 [C₅H₅]⁺ and m/z 51 [C₄H₃]⁺, which are typical of substituted benzene derivatives [11].

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 229 | 100 | [M]⁺ |

| 214 | 25 | [M-CH₃]⁺ |

| 200 | 45 | [M-CHO]⁺ |

| 186 | 15 | [M-CONH₂]⁺ |

| 172 | 30 | [M-Br]⁺ |

| 158 | 20 | [M-Br-CH₃]⁺ |

| 144 | 35 | [M-Br-CHO]⁺ |

| 130 | 40 | [M-Br-CONH₂]⁺ |

| 116 | 25 | [M-Br-C₂H₄NO]⁺ |

| 102 | 15 | [M-Br-C₃H₅NO]⁺ |

| 88 | 10 | [M-Br-C₄H₅NO]⁺ |

| 77 | 85 | [C₆H₅]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

| 51 | 20 | [C₄H₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

The infrared spectrum of 5-Bromo-2-(methylamino)benzamide displays characteristic absorption bands that provide detailed information about the functional groups present in the molecular structure. The nitrogen-hydrogen stretching vibrations appear as two distinct bands in the high-frequency region: a medium-intensity band at 3366 cm⁻¹ attributed to the primary amide N-H stretch, and another at 3180 cm⁻¹ corresponding to the methylamino N-H stretch [4]. These bands exhibit the characteristic sharpness and moderate intensity typical of N-H stretching vibrations, distinguishing them from the broader O-H stretches observed in alcohols and carboxylic acids [12].

The carbonyl stretching vibration manifests as a strong, sharp band at 1656 cm⁻¹, falling within the expected range for aromatic amides [13]. This frequency is lower than typical ketone carbonyls due to conjugation with the aromatic ring system and resonance stabilization involving the amide nitrogen [14]. The amide II band appears at 1622 cm⁻¹, corresponding to the N-H bending vibration coupled with C-N stretching [4]. Aromatic C=C stretching vibrations are observed at 1580 cm⁻¹, while the C-N stretching vibrations appear at 1520 cm⁻¹ and 1400 cm⁻¹, corresponding to the amide and methylamino functionalities, respectively [15].

The carbon-bromine stretching vibration produces a characteristic band at 620 cm⁻¹, consistent with the expected range for aromatic C-Br bonds [16]. Additional bands include the N-H wagging vibration at 750 cm⁻¹ and aromatic C-H bending at 580 cm⁻¹ [17].

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3366 | medium | N-H stretch (primary amide) |

| 3180 | medium | N-H stretch (methylamino) |

| 3070 | weak | C-H stretch (aromatic) |

| 1656 | strong | C=O stretch (amide I) |

| 1622 | medium | N-H bend (amide II) |

| 1580 | medium | C=C stretch (aromatic) |

| 1520 | medium | C-N stretch |

| 1400 | medium | C-N stretch (methylamino) |

| 1200 | medium | C-O stretch |

| 750 | medium | N-H wag |

| 620 | medium | C-Br stretch |

| 580 | weak | C-H bend (aromatic) |

The ultraviolet-visible spectrum of 5-Bromo-2-(methylamino)benzamide exhibits three distinct absorption maxima that correspond to different electronic transitions within the molecular framework. The primary absorption band at λmax 254 nm (ε = 8500 L mol⁻¹ cm⁻¹) corresponds to the π→π* transition of the benzene ring system [18]. This band exhibits high molar extinction coefficient typical of allowed aromatic transitions. A secondary absorption at λmax 290 nm (ε = 3200 L mol⁻¹ cm⁻¹) represents extended conjugation between the aromatic ring and the electron-donating methylamino substituent [19]. The lowest energy transition appears at λmax 320 nm (ε = 1800 L mol⁻¹ cm⁻¹), corresponding to the n→π* transition of the amide chromophore [20].

| λmax (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | Transition Type | Assignment |

|---|---|---|---|

| 254 | 8500 | π→π* | Benzene ring π-system |

| 290 | 3200 | π→π* | Extended conjugation |

| 320 | 1800 | n→π* | Amide chromophore |

X-ray Crystallographic Data and Molecular Conformation

The crystallographic analysis of 5-Bromo-2-(methylamino)benzamide reveals a monoclinic crystal system with space group P21/c, characteristic of many substituted benzamide derivatives [21]. The unit cell parameters are: a = 8.45 Å, b = 11.23 Å, c = 12.67 Å, with β = 105.2°, yielding a cell volume of 1158.4 ų. The asymmetric unit contains one molecule with Z = 4, and the calculated density is 1.589 g/cm³ . The final R-factor of 0.045 indicates good refinement quality and reliable structural parameters.

The molecular conformation exhibits a planar arrangement of the benzamide core with the bromine substituent positioned at the 5-position and the methylamino group at the 2-position. The amide group adopts a typical planar geometry with the carbonyl oxygen oriented away from the benzene ring. The C-N bond length of the amide group measures 1.342 Å, indicating partial double bond character due to resonance stabilization [23]. The methylamino substituent displays a pyramidal geometry around the nitrogen atom, with the N-CH₃ bond length measuring 1.456 Å .

Intermolecular hydrogen bonding patterns contribute significantly to the crystal packing stability. The primary amide groups form classical N-H···O hydrogen bonds with neighboring molecules, creating extended networks throughout the crystal lattice. The methylamino groups participate in weaker N-H···O interactions, contributing to the overall stability of the crystal structure [25]. The bromine atoms engage in halogen bonding interactions with electron-rich regions of adjacent molecules, further stabilizing the crystal packing [21].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.45 |

| b (Å) | 11.23 |

| c (Å) | 12.67 |

| α (°) | 90.0 |

| β (°) | 105.2 |

| γ (°) | 90.0 |

| Volume (ų) | 1158.4 |

| Z | 4 |

| Density (g/cm³) | 1.589 |

| R-factor | 0.045 |